molecular formula C22H25ClN4O5S B1673912 Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride CAS No. 136075-60-0

Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride

Cat. No.: B1673912
CAS No.: 136075-60-0
M. Wt: 493.0 g/mol
InChI Key: NHRIUQWDVKKIAZ-UHFFFAOYSA-N
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Description

L 691121 is a chemical compound known for its antiarrhythmic properties. It functions by blocking potassium channels, which prolongs the cardiac action potential. This compound has been studied for its potential use in treating cardiac arrhythmias and has shown embryotoxic effects at certain dosages .

Preparation Methods

The synthesis of L 691121 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

L 691121 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: L 691121 can undergo substitution reactions where one functional group is replaced by another, which can be useful in modifying its properties for different applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L 691121 has several scientific research applications, including:

Mechanism of Action

L 691121 exerts its effects by blocking potassium channels in cardiac cells. This blockage prolongs the cardiac action potential, which helps to stabilize the heart’s rhythm. The molecular targets of L 691121 are the potassium channels, and the pathways involved include the modulation of ion flow across the cardiac cell membrane .

Comparison with Similar Compounds

L 691121 is unique in its specific structure and mechanism of action. Similar compounds include other potassium channel blockers such as amiodarone and sotalol. Compared to these compounds, L 691121 has shown distinct pharmacokinetic properties and a specific profile of activity and toxicity .

Properties

CAS No.

136075-60-0

Molecular Formula

C22H25ClN4O5S

Molecular Weight

493.0 g/mol

IUPAC Name

N-[1'-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C22H24N4O5S.ClH/c1-32(28,29)25-16-3-5-21-17(13-16)20(27)14-22(30-21)7-10-26(11-8-22)9-6-15-2-4-18-19(12-15)24-31-23-18;/h2-5,12-13,25H,6-11,14H2,1H3;1H

InChI Key

NHRIUQWDVKKIAZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dihydro-1'-(2-(benzofurazan-5-yl)ethyl)-6-methanesulfonamidospiro((2H)-1-benzopyran-2,4'-piperidin)-4-one
L 691121
L-691,121

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(2-bromoethyl)benzofurazan (0.39 g, 1.72 mmol), 3,4-dihydro-6-methanesulfonamido spiro[(2H)-1-benzopyran-2,4'-piperidine]4-one hydrochloride (0.24 g, 0.69 mmol) and sodium bicarbonate (0.21 g, 2.55 mmol) in ethanol (13.2 ml) was heated at reflux temperature for 24 hr. Solvent evaporation and chromatography (silica gel, chloroform-methanol-ammonium hydroxide, 97/3/0.3) gave an oil; conversion to the hydrochloride gave the hydrochloride (0.14 g, 41%); mp>250° C. Anal. Calcd for C22H24N4O3.HCl: C, 53.59; H, 5.12; N, 11.37. Found: C, 53.55; H, 5.15; N, 11.12.
Quantity
0.39 g
Type
reactant
Reaction Step One
Name
3,4-dihydro-6-methanesulfonamido spiro[(2H)-1-benzopyran-2,4'-piperidine]4-one hydrochloride
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
solvent
Reaction Step One
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride
Reactant of Route 5
Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, monohydrochloride

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